
5,6-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds structurally related to 5,6-dichloro-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione involves multiple steps, starting from basic phthalimide derivatives or similar precursors. For instance, derivatives of hexahydro-1H-isoindole-1,3(2H)-dione can be synthesized from 3-sulfolene, with subsequent modifications leading to various substituted isoindole diones through reactions like epoxidation and nucleophilic opening of the epoxide ring (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of isoindole dione derivatives shows significant variability based on the substituents and their positions. X-ray diffraction analyses reveal that these compounds can adopt non-planar conformations with varying dihedral angles between the isoindole and the phenyl rings, influencing their chemical and physical properties (Duru et al., 2018).
Chemical Reactions and Properties
Isoindole diones undergo various chemical reactions, including chlorotropic rearrangement in polar solvents, leading to the formation of new compounds with distinct structures and properties (Dyadyuchenko et al., 1999). These reactions are crucial for modifying the compound's chemical behavior and exploring its potential applications.
Physical Properties Analysis
The physical properties of isoindole dione derivatives, such as their crystalline structure and vibrational spectra, are closely related to their molecular structure. Studies using techniques like Fourier transform infrared (FTIR) and Raman spectroscopy, combined with quantum chemical calculations, provide detailed insights into their vibrational modes and structural parameters (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties of isoindole dione derivatives, such as their reactivity and interactions with various nucleophiles, play a significant role in their applications and chemical behavior. The synthesis and reactions with N-nucleophiles have been explored to understand these properties and their implications for potential applications (Mukhomodyarova & Ibragimova, 2023).
Propiedades
IUPAC Name |
5,6-dichloro-2-(2-hydroxyphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-5-7-8(6-10(9)16)14(20)17(13(7)19)11-3-1-2-4-12(11)18/h1-6,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBKTJKBZBNBAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


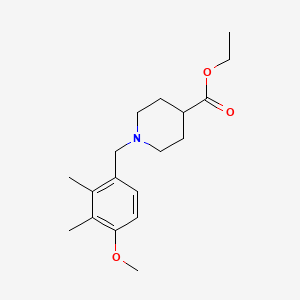
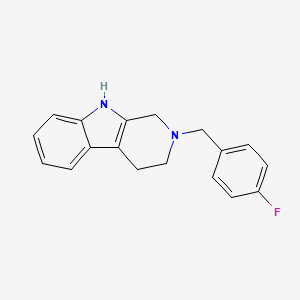
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5670110.png)
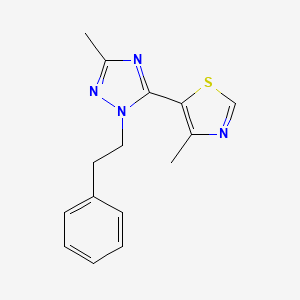
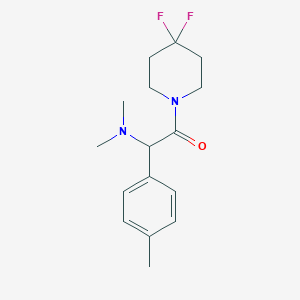
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(4-pyridinyl)propanoyl]-4-piperidinol](/img/structure/B5670131.png)

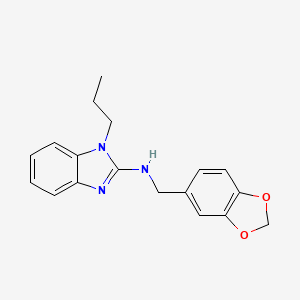
![(3R*,4S*)-1-[(6-methylquinolin-8-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670151.png)
![4-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5670164.png)
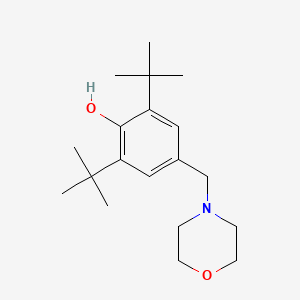

![ethyl [3-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5670177.png)